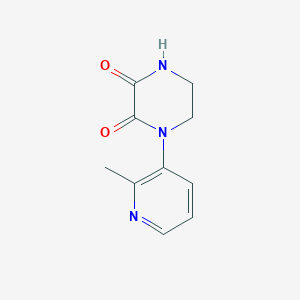
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is a heterocyclic compound that features a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperazine and pyridine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the desired piperazine derivative. Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring .
Chemical Reactions Analysis
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketopiperazine derivatives, while reduction leads to various reduced piperazine products.
Scientific Research Applications
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is not fully understood. it is believed to interact with molecular targets through its piperazine and pyridine rings. These interactions can involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
1-(2-Methylpyridin-3-yl)piperazine-2,3-dione can be compared to other similar compounds, such as:
Piperazine-2,3-dione: This compound lacks the pyridine ring and has different chemical and biological properties.
1-(2-Methylpyridin-3-yl)piperazine:
Substituted piperazines: These compounds have various substituents on the piperazine ring, leading to different chemical behaviors and biological activities.
The uniqueness of this compound lies in its combined piperazine and pyridine structure, which imparts distinct properties not found in simpler piperazine or pyridine derivatives.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(2-methylpyridin-3-yl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H11N3O2/c1-7-8(3-2-4-11-7)13-6-5-12-9(14)10(13)15/h2-4H,5-6H2,1H3,(H,12,14) |
InChI Key |
NLPOOPJXDYGXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)N2CCNC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


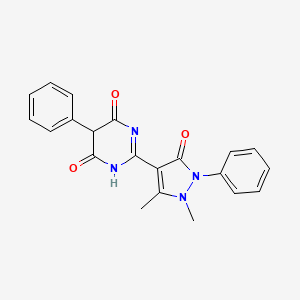
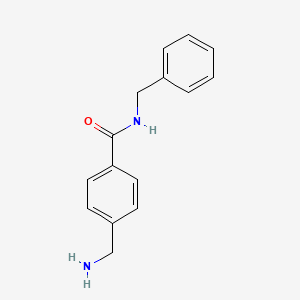
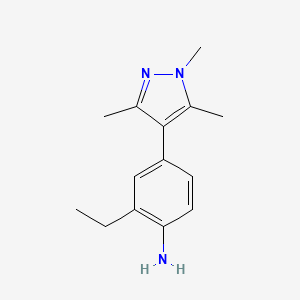
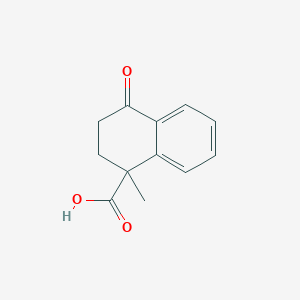

![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
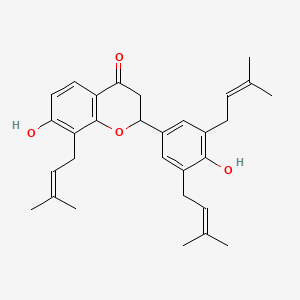
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)
![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

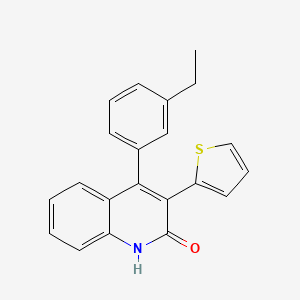
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)


